MFCD06661066
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Overview
Description
MFCD06661066 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of MFCD06661066 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The preparation method is designed to be simple and suitable for large-scale industrial production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
MFCD06661066 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, which are known for their unique reactivity . These reactions often occur under ambient conditions, negating the need for traditional chemical catalysts or oxidants . The major products formed from these reactions include quaternary ammonium cations, which are significant in drug development .
Scientific Research Applications
MFCD06661066 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of oxidation and reduction reactions. In biology, it plays a role in understanding cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects, particularly in drug development. Industrially, it is utilized in the production of various chemical products due to its stability and reactivity .
Mechanism of Action
The mechanism of action of MFCD06661066 involves its interaction with specific molecular targets and pathways. For example, it can influence the formation of quaternary ammonium cations through oxidation reactions . These interactions are crucial for its effectiveness in various applications, including drug development and chemical synthesis.
Comparison with Similar Compounds
MFCD06661066 can be compared with other similar compounds based on its chemical structure and reactivity. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms . this compound stands out due to its unique preparation method and stability, making it more suitable for large-scale industrial production . Other similar compounds may not offer the same level of solubility and stability, highlighting the uniqueness of this compound .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including stability and reactivity, make it a valuable subject for research and development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-N,3-N-bis(2,4,6-trimethylphenyl)butane-2,3-diimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-13-9-15(3)21(16(4)10-13)23-19(7)20(8)24-22-17(5)11-14(2)12-18(22)6/h9-12H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOMTXFIFEIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C(C)C(=NC2=C(C=C(C=C2C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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